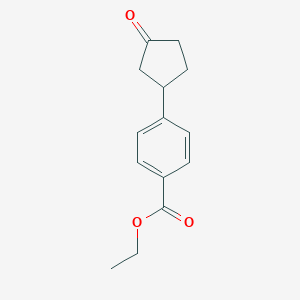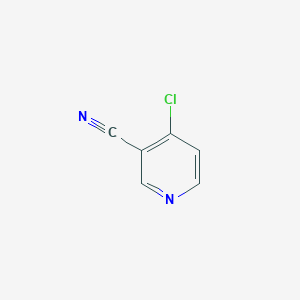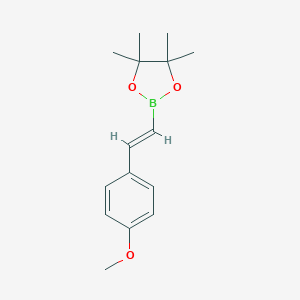
2H-1,2,3-トリアゾール-2-エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,3-Triazole-2-ethanol is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
科学的研究の応用
2H-1,2,3-Triazole-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in coordination chemistry and can bind to metal ions.
Medicine: Exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Industry: Used in the production of agrochemicals and materials with specific properties
作用機序
Target of Action
The primary targets of 2H-1,2,3-Triazole-2-ethanol are likely to be biomolecular targets . The 1,2,3-triazole ring is known for its ability to form hydrogen bonding and bipolar interactions, which allows it to interact with these targets . This interaction can lead to various biological activities, including antiviral activity .
Mode of Action
The mode of action of 2H-1,2,3-Triazole-2-ethanol involves its interaction with its biomolecular targets. The 1,2,3-triazole ring is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with its targets . This interaction can lead to changes in the function of the targets, resulting in the observed biological activities.
Biochemical Pathways
It is known that 1,2,3-triazoles can have a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . Therefore, it is likely that multiple pathways are affected by this compound.
Pharmacokinetics
The 1,2,3-triazole ring is known for its stability in both acidic and basic conditions , which suggests that it may have good bioavailability. Additionally, the ability of the 1,2,3-triazole ring to form hydrogen bonds and bipolar interactions could potentially enhance its absorption and distribution within the body .
Result of Action
The result of the action of 2H-1,2,3-Triazole-2-ethanol is likely to be dependent on the specific targets and pathways it affects. Given its potential antiviral activity , it may inhibit the replication cycle of viruses, allowing the body to eliminate them more easily. Additionally, if it interacts with targets involved in inflammation or platelet aggregation, it could potentially have anti-inflammatory or antiplatelet effects .
Action Environment
The action of 2H-1,2,3-Triazole-2-ethanol can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability of the 1,2,3-triazole ring and its ability to interact with its targets . Additionally, factors such as temperature and the presence of other substances could potentially influence its efficacy and stability.
生化学分析
Biochemical Properties
2H-1,2,3-Triazole-2-ethanol, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The 1,2,3-triazole ring interacts with the amino acids present in the active site of various enzymes and receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .
Cellular Effects
These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The rate of inhibition reveals that the activity of the compounds is relatively better when electron donating groups are introduced at specific positions of the benzene ring connected to the amide bond .
Temporal Effects in Laboratory Settings
It is known that triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature , suggesting that 2H-1,2,3-Triazole-2-ethanol may exhibit similar stability.
Metabolic Pathways
Given the broad range of biological activities of triazoles, it is likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-Triazole-2-ethanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions .
Industrial Production Methods: Industrial production of 2H-1,2,3-Triazole-2-ethanol can be achieved through continuous flow processes that optimize reaction conditions for large-scale synthesis. These methods often employ green chemistry principles, such as using non-toxic solvents and minimizing waste .
化学反応の分析
Types of Reactions: 2H-1,2,3-Triazole-2-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives
類似化合物との比較
1H-1,2,3-Triazole: Another isomer with similar biological activities but different chemical properties.
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole and itraconazole.
Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals
Uniqueness: 2H-1,2,3-Triazole-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-(triazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSPTGFCIPYFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435549 |
Source


|
| Record name | 2H-1,2,3-Triazole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146984-27-2 |
Source


|
| Record name | 2H-1,2,3-Triazole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














